molecular formula C19H17N3O5S2 B2688271 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1164546-58-0

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2688271
CAS No.: 1164546-58-0
M. Wt: 431.48
InChI Key: ZYMPLSXHCNIOIX-VZCXRCSSSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a benzo[d]thiazole, a sulfamoyl group, an allyl group, and a carboxamide group attached to a benzo[b][1,4]dioxine moiety. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by several spectroscopic techniques, including 1H NMR, 13C NMR, and MS spectral analysis .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For instance, the allyl group could undergo reactions with electrophiles, and the sulfamoyl group could potentially be hydrolyzed .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure and the nature of its functional groups. These properties could include solubility, melting point, boiling point, and stability .

Scientific Research Applications

Synthesis and Biological Activity

Compounds related to (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, such as heterocyclic compounds with dibenzo[1,4]dioxine, phenoxazine, and phenothiazine cores containing carboxamide or sulfonamide groups, have shown a broad spectrum of biological activities. These activities underscore the potential of these compounds in medicinal chemistry, particularly due to their sulfonamide derivatives, which have found application as medicinal agents (Shlenev et al., 2016).

Antiviral Activity

Thiazole derivatives, a core structural feature in the compound of interest, have demonstrated significant antiviral activities. The synthesis of certain thiazole C-nucleosides and their subsequent testing against various viruses showcased these compounds as potential inhibitors of purine nucleotide biosynthesis, correlating their structural characteristics with antiviral efficacy (Srivastava et al., 1977).

Environmental Applications

The structural motif of this compound is also explored for environmental remediation, specifically in the removal of heavy metals from industrial wastes. Novel magnetic nanoadsorbents synthesized from related compounds have shown high efficacy in the removal of Zn^2+ and Cd^2+ ions, demonstrating the compound's potential applicability in environmental cleanup efforts (Zargoosh et al., 2015).

Advanced Materials Development

The synthesis of novel materials, such as high-performance thermosets from benzoxazine monomers containing allyl groups, reveals the utility of compounds with structural similarities in materials science. These monomers exhibit enhanced thermal and mechanical properties, pointing towards the compound's relevance in the development of advanced materials with superior performance characteristics (Agag & Takeichi, 2003).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include testing its biological activity, studying its reactivity, and optimizing its synthesis .

Properties

IUPAC Name

N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S2/c1-2-9-22-13-8-7-12(29(20,24)25)10-17(13)28-19(22)21-18(23)16-11-26-14-5-3-4-6-15(14)27-16/h2-8,10,16H,1,9,11H2,(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMPLSXHCNIOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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